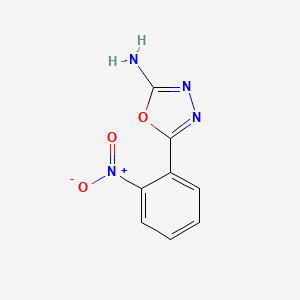

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Description

Historical Development and Significance of Heterocyclic Scaffolds in Research

Heterocyclic chemistry, a major branch of organic chemistry, traces its origins to the 19th century with the discovery of early examples like furan (B31954) in 1831. njppp.com Heterocyclic compounds are cyclic structures containing at least one atom other than carbon—commonly nitrogen, oxygen, or sulfur—within their ring. oaji.net These scaffolds are fundamental to life, forming the core structures of countless natural products, including nucleic acids, vitamins, hormones, and antibiotics. oaji.netresearchgate.net Their prevalence in nature and diverse functionality have made them indispensable in various scientific and industrial fields. oaji.net More than half of all known organic compounds are heterocyclic, highlighting their enormous structural diversity and utility. oaji.net This significance extends profoundly into medicinal chemistry, where heterocyclic rings are present in over 85% of all biologically active chemical compounds, serving as foundational elements in modern drug design. researchgate.netnih.gov

Overview of 1,3,4-Oxadiazoles as a Privileged Structure in Academic Chemistry

Within the vast family of heterocycles, the 1,3,4-oxadiazole (B1194373) ring is recognized as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a wide array of pharmacological activities. mdpi.comresearchgate.net The 1,3,4-oxadiazole core, a five-membered ring with one oxygen and two nitrogen atoms, is a bioisostere for carboxylic acids, carboxamides, and esters, meaning it can replace these groups in a molecule without significantly altering its biological activity, often improving properties like metabolic stability. mdpi.comnih.govnih.gov

The academic and pharmaceutical interest in this scaffold is driven by its proven efficacy across numerous therapeutic areas. Derivatives have demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties. oaji.netnih.gov This versatility has cemented the 1,3,4-oxadiazole nucleus as a crucial building block in the development of new therapeutic agents. nih.govnih.gov Clinically approved drugs such as the antiretroviral agent Raltegravir and the anticancer agent Zibotentan feature the 1,3,4-oxadiazole core, underscoring its therapeutic relevance. oaji.netnih.gov

Specific Focus on 2-Amino-1,3,4-oxadiazole Derivatives

The introduction of an amino group at the 2-position of the 1,3,4-oxadiazole ring creates a subclass of derivatives with distinct and often enhanced biological profiles. nih.gov The 2-amino-1,3,4-oxadiazole moiety is a key pharmacophore that has been extensively studied for its potential as an antimicrobial agent. researchgate.net Research has shown that these derivatives exhibit potent activity against various bacterial and fungal strains, including resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

The synthesis of these compounds is well-established, often involving the cyclization of semicarbazide (B1199961) or thiosemicarbazide (B42300) intermediates with various reagents. nih.govnih.gov The amino group provides a convenient handle for further chemical modification, allowing for the creation of large libraries of compounds with diverse substituents. This structural versatility enables researchers to fine-tune the molecule's properties to optimize its interaction with specific biological targets, leading to the discovery of agents with improved potency and selectivity. researchgate.netnih.gov For instance, studies have demonstrated that N-alkylation of the amino group can lead to potent antitubercular activity. researchgate.net

Rationale for In-depth Academic Investigation of 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine

The specific academic focus on this compound stems from a confluence of established structure-activity relationships. The rationale for its investigation is built on three key pillars: the proven utility of the 2-amino-1,3,4-oxadiazole core, the significant impact of the nitrophenyl substituent on bioactivity, and the importance of positional isomerism.

Firstly, as established, the 2-amino-1,3,4-oxadiazole scaffold is a known pharmacophore for a range of biological activities, particularly antimicrobial effects. mdpi.com Secondly, the presence of a nitro group on a phenyl ring attached to a heterocyclic core is a common feature in potent therapeutic agents. mdpi.com The nitro group is a strong electron-withdrawing group that can significantly influence the molecule's electronic properties, membrane permeability, and ability to form hydrogen bonds, all of which can enhance its interaction with biological targets. ontosight.ai Studies on various nitrophenyl-oxadiazole derivatives have confirmed that the nitro substituent is often crucial for high levels of antitubercular and antibacterial activity. nih.govmdpi.com

Finally, the position of the nitro group on the phenyl ring (ortho, meta, or para) is known to critically affect the compound's biological profile. nih.gov The investigation of this compound, the ortho isomer, is therefore a logical step in the systematic exploration of this chemical space. By synthesizing and evaluating this specific isomer, researchers can elucidate how the spatial arrangement of the nitro group influences the compound's activity. nih.gov Its use as a synthetic intermediate for more complex molecules has been documented, confirming its role as a building block in academic research. The study of this compound allows for a direct comparison with its meta and para counterparts, contributing to a deeper understanding of the structure-activity relationships that govern the therapeutic potential of nitrophenyl-oxadiazole derivatives.

Compound Data

The following tables provide key information on the compounds mentioned throughout this article.

Physicochemical Properties of the Subject Compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₆N₄O₃ | nih.gov |

| Molecular Weight | 206.16 g/mol | PubChem |

| Canonical SMILES | C1=CC(=C(C=C1)C2=NN=C(O2)N)N+[O-] | PubChem |

| InChIKey | YAFGHNLAGVNQSM-UHFFFAOYSA-N | PubChem |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c9-8-11-10-7(15-8)5-3-1-2-4-6(5)12(13)14/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVORYYXVRXHXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351866 | |

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109060-71-1 | |

| Record name | 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109060-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(2-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 5 2 Nitrophenyl 1,3,4 Oxadiazol 2 Amine

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on data from analogous structures, such as various nitrophenyl-oxadiazole derivatives, the key vibrational frequencies can be predicted.

The presence of the primary amine (NH₂) group would be indicated by a pair of stretching vibrations in the region of 3400-3300 cm⁻¹. The nitro (NO₂) group is expected to show two distinct stretching vibrations: an asymmetric stretch typically around 1550-1520 cm⁻¹ and a symmetric stretch in the 1365-1345 cm⁻¹ range. The 1,3,4-oxadiazole (B1194373) ring has several characteristic vibrations. The C=N stretching vibration is typically observed in the 1630-1610 cm⁻¹ region. The C-O-C stretching of the oxadiazole ring usually appears as a strong band between 1250 cm⁻¹ and 1020 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands are expected in the 1600-1450 cm⁻¹ region.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3400-3300 |

| Aromatic (C-H) | Stretching | > 3000 |

| Oxadiazole (C=N) | Stretching | 1630-1610 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Nitro (N=O) | Asymmetric Stretching | 1550-1520 |

| Nitro (N=O) | Symmetric Stretching | 1365-1345 |

| Oxadiazole (C-O-C) | Stretching | 1250-1020 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR and ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide key information about the arrangement of protons. The protons of the 2-nitrophenyl ring are expected to appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. Due to the electron-withdrawing nature of the nitro group and the oxadiazole ring, these protons would be deshielded and resonate at a lower field. The coupling patterns (e.g., doublets, triplets, and multiplets) would reveal the substitution pattern on the phenyl ring. The protons of the primary amine (NH₂) group are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often observed in the range of δ 5.0-7.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The two carbon atoms of the 1,3,4-oxadiazole ring are expected to resonate at significantly different chemical shifts. The C2 carbon, bonded to the amine group, would likely appear in the region of δ 160-165 ppm, while the C5 carbon, attached to the nitrophenyl ring, would be found slightly more downfield, around δ 165-170 ppm. The carbons of the 2-nitrophenyl ring would appear in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitro group would be significantly deshielded.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C-H) | 7.5 - 8.5 |

| ¹H | Amine (NH₂) | 5.0 - 7.0 (broad singlet) |

| ¹³C | Oxadiazole (C2-NH₂) | 160 - 165 |

| ¹³C | Oxadiazole (C5-Aryl) | 165 - 170 |

| ¹³C | Aromatic (C) | 120 - 150 |

Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern. For this compound (C₈H₆N₄O₃), the calculated molecular weight is approximately 206.16 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS): In positive ion mode ESI-MS, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z value of approximately 207.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Fragmentation Analysis: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related nitrophenyl-oxadiazole structures include the loss of the nitro group (NO₂), the cleavage of the oxadiazole ring, and the loss of small neutral molecules like CO and N₂. The fragmentation of the 2-nitrophenyl group itself can also lead to characteristic ions.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions.

The conjugated system, which includes the phenyl ring and the 1,3,4-oxadiazole ring, will give rise to intense π→π* transitions, likely in the range of 250-350 nm. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted analog. The n→π* transitions, which are typically weaker, may also be observed. Theoretical studies on similar nitro-substituted 1,3,4-oxadiazole derivatives suggest that they possess notable optical properties.

X-ray Crystallography for Precise Three-Dimensional Molecular Geometry

For this analog, the crystal system was found to be orthorhombic with the space group Pca2(1). researchgate.net The unit cell dimensions were reported as a = 26.873 Å, b = 6.0827 Å, and c = 7.8502 Å. researchgate.net It is expected that this compound would also crystallize in a similar system, with the molecule adopting a largely planar conformation to maximize π-conjugation. The dihedral angle between the phenyl ring and the oxadiazole ring would be a key geometric parameter. Intermolecular interactions, such as hydrogen bonding involving the amine group and the nitro group, would likely play a significant role in the crystal packing.

Table 3: Crystallographic Data for the Analogous Compound N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2(1) |

| a (Å) | 26.873 |

| b (Å) | 6.0827 |

| c (Å) | 7.8502 |

Data from a study on a closely related analog. researchgate.net

Theoretical and Computational Chemistry Investigations of 5 2 Nitrophenyl 1,3,4 Oxadiazol 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including electronic characteristics and energetic parameters, providing a theoretical foundation for understanding a molecule's reactivity and stability. ajchem-a.com

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. sapub.orgnih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater propensity for electron transfer. nih.gov

DFT calculations, often using the B3LYP functional, are employed to determine the energies of these orbitals. sapub.orgmaterialsciencejournal.org For aromatic heterocyclic compounds like 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine, the HOMO is typically localized over the more electron-rich portions of the molecule, such as the amine group and the oxadiazole ring, while the LUMO is often situated on the electron-deficient nitrophenyl ring. sapub.org This distribution facilitates intramolecular charge transfer (ICT) from the oxadiazole moiety to the nitrophenyl ring, a process that can be crucial for biological activity. sapub.org

While specific values for this compound are not extensively published, data from structurally similar compounds provide valuable context. A smaller HOMO-LUMO gap is often associated with enhanced biological activity in related heterocyclic systems. sapub.org

Table 1: Representative HOMO-LUMO Gap Data for Analogous Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | DFT/B3LYP/6-311++G(d,p) | - | - | 2.426 | sapub.org |

| 5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine | DFT | - | - | 3.18 | nih.gov |

| 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine | DFT | - | - | 3.70 | nih.gov |

The energetic landscape of a molecule provides a quantitative measure of its reactivity, particularly in processes involving bond breaking or electron/proton transfer. These parameters are vital for predicting mechanisms of action, such as antioxidant activity.

Bond Dissociation Enthalpy (BDE): BDE is the energy required to homolytically cleave a bond. For this compound, the N-H bond of the amine group is of particular interest. A lower BDE for the N-H bond suggests a greater ability to donate a hydrogen atom to neutralize free radicals, a key step in many antioxidant mechanisms. In aliphatic amines, N-H BDE values decrease when moving from primary to secondary amines. researchgate.net

Ionization Potential (IP): IP is the energy needed to remove an electron from a molecule. It is a key indicator of the molecule's ability to participate in single electron transfer (SET) mechanisms. A lower IP value indicates a greater ease of electron donation.

Proton Dissociation Enthalpy (PDE): PDE relates to the ease of deprotonation. This parameter is crucial for understanding acid-base properties and reaction mechanisms that involve proton transfer.

Electron Transfer Enthalpy (ETE): ETE measures the enthalpy change associated with the transfer of an electron to another molecule.

Together, these descriptors, calculated via DFT, help elucidate the most likely pathways for radical scavenging and other chemical reactions. For instance, studies on similar heterocyclic compounds use these parameters to determine whether antioxidant activity proceeds via hydrogen atom transfer (related to BDE) or sequential proton loss electron transfer (related to PDE and IP). nih.gov

Non-covalent interactions are critical in determining the three-dimensional structure, conformational stability, and crystal packing of a molecule. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these interactions. mdpi.com

For this compound, several key NCIs are predicted:

Intramolecular Hydrogen Bonding: The ortho positioning of the nitro group relative to the phenyl ring's connection point allows for the formation of a strong intramolecular hydrogen bond between the hydrogen of the 2-amine group and an oxygen atom of the nitro group. This interaction significantly influences the planarity and conformational preference of the molecule.

π-hole Interactions: The nitro group is known to participate in π-hole interactions, which play an important role in the crystal structure formation of related benzoxadiazole derivatives. mdpi.comdntb.gov.ua

π-π Stacking: The presence of two aromatic systems (the nitrophenyl and oxadiazole rings) allows for potential π-π stacking interactions between adjacent molecules in a crystal lattice.

N–H···N Hydrogen Bonds: In the solid state, intermolecular hydrogen bonds between the amine group (donor) and the nitrogen atoms of the oxadiazole ring (acceptor) are expected, linking molecules into larger supramolecular structures. rsc.orgnih.gov

These interactions collectively stabilize the molecular system and dictate its solid-state architecture.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajgreenchem.com It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target at the molecular level.

Docking simulations calculate the binding affinity or docking score (often expressed in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower binding energy value typically corresponds to a more stable complex and higher predicted affinity. semanticscholar.org For the 1,3,4-oxadiazole (B1194373) scaffold, docking studies have revealed its potential to bind to various enzyme active sites, driven by a combination of hydrogen bonding and hydrophobic interactions. The 2-amine group and the nitrogen atoms of the oxadiazole ring are common hydrogen bond donors and acceptors, while the substituted phenyl ring engages in hydrophobic and aromatic interactions.

The 1,3,4-oxadiazole-2-amine scaffold has been computationally evaluated against several important enzyme targets.

E. coli Gyrase B: DNA gyrase is a validated target for antibacterial agents. mdpi.comresearchgate.net The GyrB subunit contains an ATP-binding site that is a target for numerous inhibitors. researchgate.netnih.gov Docking studies of various oxadiazole and related heterocyclic inhibitors show that they commonly form a network of hydrogen bonds with key residues in this pocket, such as Arg76 and Arg136, in addition to cation-π interactions. researchgate.netresearchgate.net The oxadiazole core of this compound is predicted to mimic these interactions.

Topoisomerase I: Human topoisomerase I is a crucial target in cancer therapy. nih.gov Benzimidazole-1,3,4-oxadiazole hybrids have been shown to inhibit this enzyme, and docking studies suggest they interact within the DNA-enzyme complex. nih.govresearchgate.net The planar aromatic structure of this compound makes it a plausible candidate for intercalation or binding at the enzyme-DNA interface.

Tubulin's Colchicine (B1669291) Binding Site: Tubulin is a primary component of microtubules, and its inhibition is a major strategy in cancer chemotherapy. semanticscholar.org The colchicine binding site, located at the interface of α and β-tubulin, is a key target. nih.gov Ligands binding here often feature aromatic rings that engage in hydrophobic interactions with residues like Leu248, Ala250, and Leu255, and hydrogen bonds with residues such as Cys241 and Lys254. semanticscholar.orgnih.gov The nitrophenyl and oxadiazole components of the title compound could effectively occupy pockets within this site, with the amine and nitro groups serving as key points for polar interactions.

Table 2: Predicted Interactions of this compound with Enzyme Active Sites Based on Analogous Compounds

| Enzyme Target | Key Interacting Residues (from literature) | Predicted Interactions for the Target Compound |

|---|---|---|

| E. coli Gyrase B | Arg76, Arg136, Asp73 | Hydrogen bonding via amine and oxadiazole nitrogens; π-cation interactions with the nitrophenyl ring. |

| Topoisomerase I | DNA bases, various active site residues | Potential for π-π stacking with DNA bases and hydrogen bonding with enzyme residues. |

| Tubulin (Colchicine Site) | Cys241, Leu255, Lys254, Val318 | Hydrophobic interactions from the nitrophenyl ring; Hydrogen bonding from the amine group to residues like Cys241. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The development of predictive QSAR models for this compound and its analogs would involve a systematic process. Initially, a dataset of 1,3,4-oxadiazole derivatives with experimentally determined biological activities (e.g., antibacterial, antifungal, or anticancer) is compiled. For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.

Multiple linear regression (MLR) is a common statistical method used to build QSAR models. The goal of MLR is to create a linear equation that correlates the biological activity with the most relevant molecular descriptors. A hypothetical QSAR model for a series of 1,3,4-oxadiazole derivatives might take the following form:

Biological Activity (log 1/C) = β₀ + β₁ (Descriptor 1) + β₂ (Descriptor 2) + ... + βₙ (Descriptor n)

Where C is the concentration of the compound required to produce a specific biological effect, and β values are the regression coefficients for each descriptor.

The predictive power of a QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validation coefficient (Q²), which measures the model's predictive ability. A robust QSAR model will have high R² and Q² values, typically greater than 0.6 and 0.5, respectively. nih.gov

For instance, in a study on 1,3,4-oxadiazole derivatives as potential antibacterial agents, a QSAR model could be developed to predict their activity against a specific bacterial strain. nih.gov The model would be built using a training set of compounds and then validated using an external test set to ensure its predictive reliability.

Table 1: Hypothetical Statistical Parameters for a QSAR Model of 1,3,4-Oxadiazole Derivatives

| Parameter | Value | Description |

| R² | 0.92 | Correlation coefficient, indicating a strong correlation between predicted and observed activities for the training set. |

| Q² | 0.85 | Cross-validation coefficient, suggesting good internal predictive ability of the model. |

| F-statistic | 150 | Fisher's test value, indicating the statistical significance of the model. |

| Standard Error | 0.15 | A measure of the absolute error of the model. |

A crucial outcome of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors provide insights into the structural requirements for optimal activity. For this compound, several types of descriptors would be relevant.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). The presence of the electron-withdrawing nitro group on the phenyl ring would significantly impact the electronic properties of the molecule. Studies on nitrophenyl-containing compounds have shown that electronic parameters are often critical for their biological activity. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molar volume, and specific steric parameters (e.g., Verloop sterimol parameters) can influence how well the molecule fits into the active site of a biological target. The position of the nitro group (ortho, meta, or para) can have a profound effect on the steric environment around the molecule.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the partition coefficient (logP) is a commonly used hydrophobic descriptor.

Table 2: Key Molecular Descriptors and Their Potential Influence on the Activity of this compound

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences interactions with polar residues in a protein's active site. |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Molar Refractivity (MR) | Reflects the volume of the molecule and its polarizability, affecting binding affinity. |

| Shape Indices | Describe the three-dimensional shape of the molecule, which is critical for complementary binding to a target. | |

| Hydrophobic | LogP | Affects the ability of the compound to cross cell membranes and reach its target. |

| Topological | Wiener Index | Relates to the overall branching and connectivity of the molecule, which can impact its interaction with a receptor. |

Through the analysis of the QSAR model's equation, the relative importance of each descriptor can be determined. For example, a positive coefficient for a particular descriptor would indicate that increasing its value leads to an increase in biological activity, while a negative coefficient would suggest the opposite. This information is invaluable for the rational design of new, more potent analogs of this compound.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility, stability, and interactions with biological macromolecules such as proteins or nucleic acids. nih.gov

The simulation begins with an initial set of coordinates for all atoms in the system, which can be obtained from experimental data or molecular modeling. The forces on each atom are then calculated using a force field, which is a set of equations and parameters that describe the potential energy of the system. Newton's equations of motion are then used to calculate the new positions and velocities of the atoms after a small time step. This process is repeated for millions of steps, generating a trajectory that describes the dynamic behavior of the molecule over time.

MD simulations can be used to investigate several aspects of this compound's behavior. The conformational stability of the molecule can be assessed by analyzing the fluctuations of its structure over the course of the simulation. The root-mean-square deviation (RMSD) of the atomic positions from a reference structure is often used to quantify these fluctuations. A stable conformation will exhibit small RMSD values over time.

Furthermore, MD simulations are particularly useful for studying the interactions between a ligand and its biological target. By simulating the complex of this compound bound to a protein, it is possible to identify the key amino acid residues involved in the binding and to characterize the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). This information can be used to understand the mechanism of action of the compound and to guide the design of analogs with improved binding affinity. nih.govresearchgate.net

The dynamic behavior of the ligand within the binding site can also be analyzed. For example, the root-mean-square fluctuation (RMSF) of each atom in the ligand can be calculated to identify regions of high flexibility. This can provide insights into how the ligand adapts its conformation to fit into the binding pocket.

Table 3: Information Obtainable from Molecular Dynamics Simulations of this compound

| Analysis | Description | Insights Gained |

| RMSD | Root-Mean-Square Deviation | Assesses the overall stability of the molecule or a protein-ligand complex over time. |

| RMSF | Root-Mean-Square Fluctuation | Identifies flexible regions of the molecule or the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds | Determines the key hydrogen bond interactions that stabilize the protein-ligand complex. |

| Interaction Energy Calculation | Calculates the binding free energy between the ligand and the protein | Provides a quantitative measure of the binding affinity. |

Structure Activity Relationship Sar of 1,3,4 Oxadiazol 2 Amines with Specific Emphasis on Nitrophenyl Substitution

Impact of Substituent Variation on the 1,3,4-Oxadiazole (B1194373) Scaffold

The biological profile of the 1,3,4-oxadiazole core is highly dependent on the nature and position of its substituents. Variations at the C2 and C5 positions can dramatically alter the compound's potency and spectrum of activity. Research has shown that attaching different aryl or heteroaryl groups to the scaffold is a common strategy for modulating its therapeutic effects. mdpi.com

For instance, in the context of antimicrobial activity, the substituents on a phenyl ring at the C5 position have a pronounced effect. One study on 5-aryl-1,3,4-oxadiazole-2-thiols demonstrated a clear SAR trend for antitubercular activity, which increased in the order: 4-Cl < 4-NO₂ < 4-H < 4-Br < 4-I < 4-OH. mdpi.com This suggests that both the electronic properties and the size of the substituent are crucial for activity. In contrast, for activity against P. aeruginosa, the trend was different, with the electron-withdrawing nitro group (4-NO₂) showing the highest potency. mdpi.com

In the development of anticonvulsant agents, specific substitutions have been found to be critical for efficacy. A study on semicarbazones containing 2,5-disubstituted 1,3,4-oxadiazoles revealed that compounds with a nitro or hydroxy group on the phenyl ring possessed high potency. dergipark.org.tr Conversely, replacing these with methoxy (B1213986) or chloro groups led to a decrease in activity, indicating that strong electron-withdrawing or hydrogen-bonding groups are favored for this particular biological action. dergipark.org.tr

The introduction of hybrid structures, combining the 1,3,4-oxadiazole ring with other heterocyclic systems like thiazole, pyridine (B92270), or isoxazole, has also been shown to enhance antibacterial and antimycobacterial activities. mdpi.com This strategy broadens the chemical space and can lead to compounds with improved potency and a wider spectrum of action.

Table 1: Impact of Phenyl Ring Substituents on the Biological Activity of 1,3,4-Oxadiazole Derivatives

| Substituent at C5-Phenyl Ring | Target Activity | Observed SAR Trend | Reference |

|---|---|---|---|

| 4-Cl, 4-NO₂, H, 4-Br, 4-I, 4-OH | Antitubercular | Activity increases: 4-Cl < 4-NO₂ < 4-H < 4-Br < 4-I < 4-OH | mdpi.com |

| 4-NO₂, H, Halogens | P. aeruginosa Inhibition | Activity decreases: 4-NO₂ > other substituents | mdpi.com |

| NO₂, OH | Anticonvulsant | High potency | dergipark.org.tr |

| OCH₃, Cl | Anticonvulsant | Decreased potency | dergipark.org.tr |

Role of the 2-Amino Group in Modulating Molecular Activity

The 2-amino group on the 1,3,4-oxadiazole scaffold is a key functional group that significantly influences the molecule's biological activity, primarily through its ability to act as a hydrogen bond donor. Its presence is often crucial for interaction with biological targets.

The derivatization of this amino group is a common strategy to fine-tune the pharmacological profile. For example, acylation of the amino group in 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine (B1331048) with various acid chlorides has been used to generate a library of compounds with potential anti-Salmonella typhi activity. researchgate.net This modification can alter properties such as lipophilicity, solubility, and binding affinity.

Studies on related heterocyclic systems, such as 2-amino-1,3,4-thiadiazoles, have shown that the free, unsubstituted amino group often confers maximum antibacterial activity. nih.gov Substitution on this group tends to decrease potency, suggesting its role as a critical pharmacophoric feature. nih.gov Similarly, for 2-amino-1,3,4-oxadiazole derivatives, linking the amino group to other heterocyclic moieties like quinoline (B57606) or pyridine can broaden the spectrum of antimicrobial activity. nih.gov In a series of 5-(4-methyl-thiazol-5-yl)-1,3,4-oxadiazole-2-amine derivatives, increasing the polarity of the nitrogenous group by introducing a hydrazine (B178648) or guanidine (B92328) moiety improved potency against MRSA. nih.gov

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-established process, often involving the cyclization of semicarbazide (B1199961) derivatives with aldehydes, followed by oxidation. researchgate.net This accessibility allows for extensive exploration of the SAR associated with the 2-amino group and its derivatives.

Table 2: Influence of Modifications at the 2-Amino Position of the 1,3,4-Oxadiazole Ring

| Modification | Resulting Compound Type | Impact on Biological Activity | Reference |

|---|---|---|---|

| Unsubstituted | 2-Amino-1,3,4-oxadiazole | Often confers maximal activity, particularly antibacterial. | nih.govnih.gov |

| Acylation | N-Acyl-2-amino-1,3,4-oxadiazole | Modulates activity; used to create derivatives for screening (e.g., anti-Salmonella). | researchgate.net |

| Linkage to Heterocycles (e.g., Pyridine) | Hybrid Heterocyclic Structures | Can broaden the spectrum of antimicrobial activity. | nih.gov |

| Conversion to Guanidine/Hydrazine | Polar Nitrogenous Groups | Increased polarity can enhance potency against specific strains like MRSA. | nih.gov |

Influence of the Nitrophenyl Moiety at Position 5 on the Overall SAR Profile

The presence of a nitrophenyl ring at the C5 position of the 1,3,4-oxadiazole core is a significant determinant of biological activity. The nitro group is a strong electron-withdrawing group that can profoundly influence the electronic properties of the entire molecule, affecting its interaction with biological targets and its pharmacokinetic profile.

Research has repeatedly highlighted the importance of the nitrophenyl moiety for potent bioactivity. For instance, a 3,5-dinitrophenyl group at the C5 position was found to be a necessary feature for strong antimycobacterial activity in a series of 1,3,4-oxadiazole-2-thiols. mdpi.comnih.gov The position of the nitro group on the phenyl ring is also critical. In one study of nicotinic acid derivatives incorporating a 1,3,4-oxadiazole ring, compounds with a nitro substituent on the phenyl ring showed the most potent tuberculostatic activity, with the para-substituted isomer being preferred over the meta and ortho isomers. mdpi.com

In the realm of oncology, the 2-nitrophenyl substitution has shown considerable promise. A study identified 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole as a highly potent agent against breast (MCF-7), stomach (SGC-7901), and liver (HepG2) cancer cell lines. nih.gov This compound also exhibited strong inhibitory potential against human thymidylate synthase, suggesting a specific mechanism of action. nih.gov The potent activity is attributed to the combination of the 2-nitrophenyl group and the other substituted moieties on the oxadiazole scaffold.

The electron-withdrawing nature of the nitro group can also enhance antioxidant activity. In a series of 2-amino-1,3,4-oxadiazole derivatives, the compound featuring a nitro group demonstrated the strongest antioxidant properties, which was attributed to its ability to delocalize electrons and deactivate the phenyl ring. mdpi.com

Table 3: Effect of Nitrophenyl Substitution at C5 on the Activity of 1,3,4-Oxadiazole Derivatives

| Substituent | Position on Phenyl Ring | Target Activity | Key Finding | Reference |

|---|---|---|---|---|

| 3,5-Dinitrophenyl | Meta | Antimycobacterial | Considered essential for high potency. | mdpi.comnih.gov |

| Nitrophenyl | Para > Meta > Ortho | Tuberculostatic | The para position was found to be optimal for activity. | mdpi.com |

| 2-Nitrophenyl | Ortho | Anticancer (Breast, Stomach, Liver) | A specific derivative showed high potency and inhibited thymidylate synthase. | nih.gov |

| Nitrophenyl | Not specified | Antioxidant | The presence of the nitro group conferred the strongest antioxidant activity in the series. | mdpi.com |

Comparative SAR Studies with Related Oxadiazole Isomers and Analogs

To fully understand the SAR of the 1,3,4-oxadiazole scaffold, it is useful to compare it with its structural isomers and bioisosteric analogs, such as 1,2,4-oxadiazoles and 1,3,4-thiadiazoles. These comparisons help to elucidate the importance of the specific arrangement of heteroatoms within the five-membered ring.

Of the four possible oxadiazole isomers, the 1,3,4- and 1,2,4-isomers are the most extensively studied due to their greater chemical and metabolic stability. researchgate.netnih.gov The 1,2,3-isomer is known to be unstable, often reverting to a diazoketone tautomer. nih.govresearchgate.net This inherent stability makes the 1,3,4- and 1,2,4-scaffolds more suitable for drug development.

Computational studies have also been employed to compare these scaffolds. A detailed virtual screening of 1,3,4-oxadiazole derivatives against VEGFR2 and EGFR tyrosine kinases revealed selective inhibition, suggesting that the oxadiazole scaffold could be tailored for specific kinase targets. mdpi.com Similar comparative studies with thiadiazole analogs would be invaluable in determining which scaffold offers a better framework for a given biological target.

Advanced Research Applications of 1,3,4 Oxadiazole Derivatives in Non Clinical Domains

Applications in Materials Science and Advanced Functional Materials

The unique electronic and photophysical properties of the 1,3,4-oxadiazole (B1194373) ring make it a desirable component in the design of advanced functional materials. However, specific research detailing the integration of 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine into such materials is not widely documented in the current scientific literature. The following sections discuss the established applications of the broader 1,3,4-oxadiazole class, providing a context for the potential, yet unexplored, utility of the subject compound.

The 1,3,4-oxadiazole moiety is a well-known electron-deficient system, which imparts excellent electron-transporting capabilities to its derivatives. rsc.orgresearchgate.net This characteristic is crucial for the efficiency of organic light-emitting diodes (OLEDs), where balanced charge transport is essential for high performance. rsc.org Numerous small molecules and polymers containing the 2,5-diaryl-1,3,4-oxadiazole core have been synthesized and investigated as electron-transporting or emissive materials in OLEDs. rsc.orgresearchgate.net These compounds often exhibit strong fluorescence, high electron affinity, and excellent thermal stability, making them ideal candidates for various optoelectronic applications. researchgate.net For instance, certain 1,3,4-oxadiazole derivatives have been successfully incorporated into blue and green phosphorescent OLEDs, demonstrating high external quantum efficiencies. researchgate.net

The rigid, planar structure of the 1,3,4-oxadiazole ring is a favorable characteristic for the design of liquid crystalline materials. researchgate.net The incorporation of this heterocycle into molecular structures can lead to a rich variety of mesophases, including nematic and smectic phases. researchgate.netrdd.edu.iq Furthermore, 1,3,4-oxadiazole-based liquid crystals often exhibit high photoluminescence quantum yields and good thermal stability. researchgate.net The mesomorphic behavior of these compounds can be tuned by altering the terminal substituent groups on the aromatic rings. rdd.edu.iq

Despite the extensive research on 1,3,4-oxadiazole-based liquid crystals, there is a lack of specific studies on the liquid crystalline or photonic properties of This compound . Its molecular geometry and potential for intermolecular interactions could theoretically support mesophase formation, but this remains an area for future exploration.

The 1,3,4-oxadiazole scaffold has been utilized in the development of fluorescent chemosensors for the detection of various analytes, including metal ions and changes in pH. nih.govnih.gov The electron-deficient nature of the oxadiazole ring, combined with its high photoluminescence quantum yield and chemical stability, makes it an excellent platform for sensor design. nih.gov For example, a 1,3,4-oxadiazole derivative has been reported as an OFF-ON fluorescent sensor for Zn(II) ions under physiological conditions. nih.gov Another study detailed a water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole based probe that exhibits a colorimetric and fluorescent response to pH changes. nih.govmdpi.com

While the broader class of compounds shows significant utility in sensor technology, the application of This compound as a molecular sensor has not been specifically reported in the reviewed literature. The presence of the nitro and amino groups could potentially serve as binding sites or influence the photophysical response upon interaction with an analyte, suggesting a potential avenue for future research. A related compound, 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole, is noted for its use in analytical methods for detecting nitro compounds. chemimpex.com

Role in Synthetic Chemistry as Versatile Building Blocks

Heterocyclic compounds are fundamental building blocks in organic synthesis, serving as precursors for more complex molecules with diverse applications. ontosight.ai The 1,3,4-oxadiazole nucleus is considered an important building unit in the synthesis of various biologically active compounds. nih.gov Commercial suppliers of chemical reagents often categorize compounds like This compound and its isomers as "building blocks," indicating their utility in the synthesis of a wide range of derivatives. chemimpex.com

The synthesis of This compound itself involves the reaction of 2-nitrobenzoic acid with hydrazine (B178648). ontosight.ai More complex derivatives, such as N-substituted and S-substituted 1,3,4-oxadiazoles, can be prepared from this core structure, highlighting its role as a foundational molecule in a synthetic pathway. nih.govresearchgate.net For instance, a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) have been synthesized from 3-nitrobenzoic acid. researchgate.net While these examples demonstrate the synthetic utility of related nitrophenyl-1,3,4-oxadiazole structures, specific and detailed research focusing on the extensive use of This compound as a versatile building block for a wide array of chemical transformations is not extensively documented.

Explorations in Agrochemical Development

Compounds based on the 1,3,4-oxadiazole ring have been shown to possess a range of biological activities relevant to agriculture, including herbicidal, insecticidal, and fungicidal properties. researchgate.net This has led to the exploration of 1,3,4-oxadiazole derivatives as potential plant protection agents. researchgate.net

Although the general class of 1,3,4-oxadiazoles is of interest in agrochemical research, there is a lack of specific studies on the agrochemical applications of This compound . A commercially available isomer, 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole, is mentioned as a building block for agrochemicals, suggesting that nitrophenyl-1,3,4-oxadiazole structures are of interest in this field. chemimpex.com However, dedicated research into the specific biological activities of the 2-nitrophenyl isomer in an agricultural context is not apparent in the reviewed literature.

Utilization as Fluorescent Probes for Research (e.g., in biological imaging methodologies)

The inherent fluorescence of many 1,3,4-oxadiazole derivatives makes them attractive candidates for use as fluorescent probes in various research applications, including biological imaging. chemimpex.com The ability of these molecules to emit light upon excitation can be harnessed to visualize cellular processes or detect specific biomolecules.

While the potential for 1,3,4-oxadiazoles to act as fluorescent probes is recognized, specific research demonstrating the use of This compound for this purpose is limited. A commercial source suggests that the related compound, 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole, has the ability to act as a fluorescent probe, opening up possibilities for its use in biological imaging and diagnostic applications. chemimpex.com This suggests that the nitrophenyl-1,3,4-oxadiazol-2-amine scaffold has fluorescent properties worthy of investigation. However, detailed studies on the specific photophysical properties and application of This compound as a fluorescent probe in research methodologies are not currently available in the scientific literature.

Q & A

Basic: What synthetic methodologies are commonly used to prepare 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine and its derivatives?

The synthesis typically involves cyclization reactions starting from thiosemicarbazide precursors. For example, 5-(2-nitrophenyl)-1,3,4-oxadiazole-2-thiol can be synthesized via cyclization of 2-nitrophenyl-substituted thiosemicarbazides under acidic conditions (e.g., using POCl₃ or H₂SO₄) . Subsequent S-substitution reactions with alkyl/aryl halides or acylation with acid chlorides yield derivatives. Characterization of intermediates and final products is achieved through spectroscopic methods such as ¹H/¹³C-NMR, FTIR, and mass spectrometry, complemented by elemental analysis to confirm purity .

Basic: How is the structural integrity of this compound validated experimentally?

Structural validation relies on a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C-NMR : Identifies proton environments and carbon frameworks, with characteristic shifts for oxadiazole ring protons (~δ 8.5–9.0 ppm for aromatic protons adjacent to nitro groups) .

- FTIR : Confirms functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=N stretching at ~1600 cm⁻¹) .

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated in studies of analogous oxadiazoles (e.g., 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine), where SHELX software refines crystal structures .

Advanced: What crystallographic insights explain the molecular conformation and intermolecular interactions of this compound?

X-ray diffraction reveals planar oxadiazole rings with dihedral angles between substituents (e.g., 5.65° between oxadiazole and nitro-phenyl groups). Hydrogen bonding (N–H⋯N) forms dimeric motifs (R₂²[8] ring patterns), while weak C–H⋯O/N and π–π stacking interactions stabilize crystal packing . Software like SHELXL refines anisotropic displacement parameters and validates geometry against theoretical models .

Advanced: How can researchers resolve contradictions in biological activity data for oxadiazole derivatives?

Contradictions in antimicrobial or anticancer data may arise from assay variability (e.g., disk diffusion vs. microdilution) or structural nuances. Strategies include:

- Multi-assay validation : Cross-testing using both qualitative (zone inhibition) and quantitative (MIC/MBC) methods .

- Structure-activity relationship (SAR) analysis : Correlating substituent effects (e.g., electron-withdrawing nitro groups enhance antimicrobial activity) with computational docking to identify key ligand-receptor interactions .

Advanced: What computational approaches are employed to predict the pharmacological potential of this compound?

- Molecular docking : Simulates binding to target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock. Studies on similar oxadiazoles show hydrogen bonding with active-site residues and π–π stacking with aromatic pockets .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .

Basic: What are the standard protocols for evaluating the antimicrobial activity of this compound derivatives?

- Disk diffusion assay : Impregnate filter paper disks with test compounds (10–100 µg/disk) and measure inhibition zones against S. aureus or E. coli .

- MIC determination : Use broth microdilution (concentration range: 1–256 µg/mL) with resazurin as a viability indicator .

Advanced: How do substituents on the oxadiazole ring influence biological activity?

Electron-withdrawing groups (e.g., nitro, chloro) at the 2-position enhance antimicrobial potency by increasing electrophilicity and membrane penetration. For example, 5-(4-chlorophenyl) derivatives show superior activity against Candida albicans compared to unsubstituted analogs . Conversely, bulky substituents may sterically hinder target binding, necessitating SAR optimization .

Advanced: What analytical challenges arise in quantifying oxadiazole derivatives in biological matrices?

- Matrix interference : Plasma proteins and lipids can mask UV/Vis or MS signals. Solutions include solid-phase extraction (SPE) or derivatization with fluorescent tags.

- Detection limits : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) achieves sub-ng/mL sensitivity for pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.